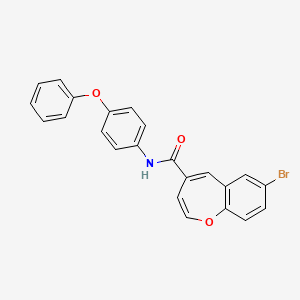![molecular formula C17H19ClN2O2S B11324073 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11324073.png)
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide typically involves the condensation of 2-chlorobenzaldehyde with morpholine, followed by the reaction with thiophene-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Due to its biological activities, it is being explored for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-based drugs: Various thiophene derivatives are used in medicinal chemistry for their diverse biological activities.
Properties
Molecular Formula |
C17H19ClN2O2S |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-5-2-1-4-13(14)15(20-7-9-22-10-8-20)12-19-17(21)16-6-3-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21) |
InChI Key |
MBKDNDUKAXALMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11324003.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324006.png)
![6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11324010.png)
![Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11324018.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11324020.png)
![4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11324021.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11324025.png)
![{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11324030.png)
![3-(3-hydroxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324036.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11324040.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324043.png)

![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324059.png)
